molecular formula C23H35N5O2 B2363705 N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-42-4

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2363705
CAS RN: 922557-42-4
M. Wt: 413.566
InChI Key: VCWUFSVXPROPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O2 and its molecular weight is 413.566. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Insights

  • Crystal Structure Analysis : The research on similar compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been focused on determining crystal structures, which helps in understanding molecular conformation and bond lengths, providing insights into the molecular geometry and potential reactivity of related compounds (Ozbey, Kuş, & Göker, 2001).

Synthesis and Reactivity

  • Novel Synthesis Methods : Studies on compounds like N-Aminoquinolones with ketones demonstrate innovative approaches to synthesize structurally similar compounds, paving the way for the synthesis of N1-cyclopentyl-N2 derivatives and exploring their potential applications (Chupakhin et al., 1992).

Biological Activities and Therapeutic Potential

  • Kinase Inhibition in Cancer Treatment : Similar compounds, like N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, have shown significant in vitro antitumor potency. This suggests potential avenues for the use of N1-cyclopentyl-N2 derivatives in developing kinase inhibitors targeting cancer mutations (Yang et al., 2012).

Pharmacological Applications

  • Potential in Neurology and Psychiatry : Research on analogues like N-piperazinylphenyl biphenylcarboxamides has revealed potent and selective pharmacological properties, hinting at the possible use of N1-cyclopentyl-N2 derivatives in neuropsychiatric medication development (Liao et al., 2000).

Enzymatic and Catalytic Roles

  • Catechol Oxidase Modeling : Studies on compounds like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-{[2-(1-piperidyl)ethyl]aminomethyl}phenol have been conducted to model the active sites of type 3 copper proteins. This research area could be relevant for understanding the enzymatic or catalytic roles of N1-cyclopentyl-N2 derivatives (Merkel et al., 2005).

properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2/c1-26-11-13-28(14-12-26)21(17-7-8-20-18(15-17)9-10-27(20)2)16-24-22(29)23(30)25-19-5-3-4-6-19/h7-8,15,19,21H,3-6,9-14,16H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWUFSVXPROPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)N(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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